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molecular formula C13H30OSi B1594890 Tributyl(methoxy)silane CAS No. 15811-64-0

Tributyl(methoxy)silane

Cat. No. B1594890
M. Wt: 230.46 g/mol
InChI Key: NZINNJYWGLAHPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08507709B2

Procedure details

In a 500 ml four-neck flask provided with reflux condenser, precision glass stirrer and thermometer, 1.2 g of 5% palladium on activated carbon, water-free (commercially available from Sigma-Aldrich Corp., USA) were suspended in 23.7 g of methanol. 124 g of tri-n-butylsilane (prepared from trichlorosilane and n-butylmagnesium chloride by a method customary in organic chemistry) were subsequently introduced at room temperature over a period of one hour while stirring. After addition of the first drops of the SiH-functional siloxane, spontaneous hydrogen evolution commenced. The temperature of the reaction mixture rose to a maximum of 35° C. After the addition was complete, the mixture was allowed to react further until gas evolution could no longer be observed at the attached bubble counter, the black precipitate was filtered on a pressure filter and the colorless clear filtrate was distilled via a 20 cm Vigreux column. After the first fraction, which according to gas-chromatographic analysis consisted mainly of methanol, 134 g of tributylmethoxysilane having a GC purity of 99.5% by area distilled over at a boiling temperature of 112° C. at 10 hPa.
Quantity
124 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
SiH
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
23.7 g
Type
reactant
Reaction Step Three
Quantity
1.2 g
Type
catalyst
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]([SiH:5]([CH2:10][CH2:11][CH2:12][CH3:13])[CH2:6][CH2:7][CH2:8][CH3:9])[CH2:2][CH2:3][CH3:4].Cl[SiH](Cl)Cl.C([Mg]Cl)CCC.[H][H].[CH3:26][OH:27]>[Pd].O>[CH2:10]([Si:5]([CH2:1][CH2:2][CH2:3][CH3:4])([CH2:6][CH2:7][CH2:8][CH3:9])[O:27][CH3:26])[CH2:11][CH2:12][CH3:13]

Inputs

Step One
Name
Quantity
124 g
Type
reactant
Smiles
C(CCC)[SiH](CCCC)CCCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl[SiH](Cl)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Mg]Cl
Step Two
Name
SiH
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
23.7 g
Type
reactant
Smiles
CO
Step Four
Name
Quantity
1.2 g
Type
catalyst
Smiles
[Pd]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 500 ml four-neck flask provided
TEMPERATURE
Type
TEMPERATURE
Details
with reflux condenser, precision glass stirrer
ADDITION
Type
ADDITION
Details
were subsequently introduced at room temperature over a period of one hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
rose to a maximum of 35° C
ADDITION
Type
ADDITION
Details
After the addition
CUSTOM
Type
CUSTOM
Details
to react further until gas evolution
FILTRATION
Type
FILTRATION
Details
the black precipitate was filtered on a pressure
FILTRATION
Type
FILTRATION
Details
filter
DISTILLATION
Type
DISTILLATION
Details
the colorless clear filtrate was distilled via a 20 cm Vigreux column
DISTILLATION
Type
DISTILLATION
Details
distilled over at a boiling temperature of 112° C. at 10 hPa

Outcomes

Product
Name
Type
Smiles
C(CCC)[Si](OC)(CCCC)CCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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